3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 1,2,4-oxadiazole derivatives, closely related to 3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole, exhibit strong antimicrobial properties. These compounds, containing piperidine or pyrrolidine rings, have been synthesized and found to display significant antimicrobial activity against various microorganisms. A detailed structure-activity study highlighted the potential of these derivatives as antimicrobial agents (Krolenko et al., 2016; Krolenko et al., 2016).
Biological Activities
The biological activities of 1,3,4-Oxadiazole bearing compounds have attracted significant attention from researchers due to their versatile biological properties. A study by Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were evaluated for their antibacterial properties against Gram-negative and Gram-positive bacteria, showcasing moderate to significant activity (Khalid et al., 2016).
Antifungal and Anticancer Activities
Furthermore, specific 1,2,4-oxadiazole derivatives have been investigated for their antifungal and anticancer properties. For instance, compounds synthesized from amidoxime, incorporating 1,2,3-triazole and piperidine rings, displayed promising in vitro antifungal activities. These findings suggest the therapeutic potential of such compounds in treating fungal infections and their role in developing antifungal agents (Sangshetti & Shinde, 2011).
Enzyme Inhibition
A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and evaluated for their inhibitory activity against the butyrylcholinesterase (BChE) enzyme. These compounds were also subjected to molecular docking studies to understand their binding affinity and orientation within the active sites of human BChE protein, highlighting their potential application in treating diseases related to enzyme dysfunction (Khalid et al., 2016).
Molecular Docking Studies
In another study, 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity through molecular docking studies. These studies aimed to understand the interaction between synthesized compounds and specific proteins associated with bacterial and fungal infections, providing insights into the design of novel antimicrobial agents (Vankadari et al., 2013).
properties
IUPAC Name |
3-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O/c1-7-14-9(17-15-7)6-16-4-2-8(3-5-16)10(11,12)13/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRRZDQTUSTENK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.